molecular formula C14H13ClN2O2S B15178808 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone CAS No. 6317-64-2

2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone

Cat. No.: B15178808
CAS No.: 6317-64-2
M. Wt: 308.8 g/mol
InChI Key: ZWISRVAIZGOCBM-VKAVYKQESA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone (CAS 6317-64-2) is a high-purity chemical compound with the molecular formula C14H13ClN2O2S and a molecular weight of 308.78 g/mol. This compound belongs to the class of hydrazide-hydrazones, which are characterized by an azomethine group (-NH-N=CH-) and are extensively investigated in medicinal chemistry for their diverse biological activities . Hydrazide-hydrazones are recognized as privileged scaffolds in antimicrobial research . Specific derivatives incorporating a 4-chlorophenylsulfonyl moiety have been synthesized and screened for their antibacterial properties, showing promising activity against various Gram-positive bacterial strains, including Staphylococcus aureus . The primary mechanism of action for this class of compounds often involves targeting key bacterial enzymes or pathways, making them valuable intermediates in the development of new chemotherapeutic agents to address the growing challenge of multi-drug resistant bacteria . Beyond their antimicrobial potential, hydrazide-hydrazones are also explored for other pharmaceutical applications, such as anticonvulsant, antidepressant, anti-inflammatory, and antitumoral activities . The presence of both the sulfonyl and hydrazone functional groups provides versatile sites for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate for synthesizing heterocyclic compounds like 1,3,4-oxadiazolines and 1,3-thiazolidin-4-ones, or as a reference standard in biological screening programs .

Properties

CAS No.

6317-64-2

Molecular Formula

C14H13ClN2O2S

Molecular Weight

308.8 g/mol

IUPAC Name

(E)-[2-(4-chlorophenyl)sulfonyl-1-phenylethylidene]hydrazine

InChI

InChI=1S/C14H13ClN2O2S/c15-12-6-8-13(9-7-12)20(18,19)10-14(17-16)11-4-2-1-3-5-11/h1-9H,10,16H2/b17-14-

InChI Key

ZWISRVAIZGOCBM-VKAVYKQESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\N)/CS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NN)CS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone typically involves the reaction of 2-((4-Chlorophenyl)sulfonyl)acetophenone with hydrazine hydrate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone can undergo various chemical reactions, including:

  • Oxidation: The hydrazone group can be oxidized to form the corresponding oxime.

  • Reduction: The sulfonyl group can be reduced to a sulfide.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of the corresponding oxime.

  • Reduction: Formation of the corresponding sulfide.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

  • Industry: It is used in the production of certain polymers and materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydrazone group can form Schiff bases with amino groups, potentially interfering with enzyme activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonyl-Containing Derivatives

2-Bromo-2-chloro-2-[(4-chlorophenyl)sulfonyl]-1-phenylethanone (Compound 4)
  • Structure: Features bromo and chloro substituents on the ethanone backbone alongside the sulfonyl group.
  • Synthesis: Prepared via sequential halogenation of 2-(4-chlorophenylsulfonyl)-1-phenylethanone using potassium halide and sodium hypobromite .
  • Reactivity : The halogen atoms increase electrophilicity, making it more reactive in substitution reactions compared to the hydrazone derivative.
Triazole-Sulfonyl Hybrid ()
  • Structure: Contains a triazole ring linked to a sulfonylphenyl group (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone).
  • Synthesis : Formed via nucleophilic substitution between α-halogenated ketones and triazole-thiol intermediates .
  • Bioactivity: Triazole derivatives are known for antifungal activity, suggesting this compound may target fungal pathogens.

Comparison :

  • The hydrazone lacks halogen substituents and heterocyclic rings (e.g., triazole), resulting in distinct electronic and steric profiles.
  • The sulfonyl group in all three compounds enhances electrophilicity, but the hydrazone’s NH-NH2 group enables chelation and heterocycle formation, which is absent in halogenated or triazole-containing analogs.

Thioether and Ketoether Derivatives

2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one (Compound 12)
  • Structure : Features a thioether (-S-) linkage and methoxy groups on the aryl ring.
  • Properties : The thioether is less electron-withdrawing than a sulfonyl group, reducing ketone electrophilicity. Methoxy groups improve solubility via hydrogen bonding .
  • Crystallography : X-ray data confirm planar geometry with Cl and -OCH3 substituents influencing packing efficiency .
2-(4-Chlorophenyl)-1-phenylethanone (Compound 20)
  • Structure : Simplest analog, lacking sulfonyl, thioether, or hydrazone groups.
  • Physical Properties : Melting point = 138°C, boiling point = 351°C, density = 1.191 g/cm³ .
  • Applications : Serves as a precursor for more complex derivatives like hydrazones and halogenated compounds.

Comparison :

  • The hydrazone’s sulfonyl group increases polarity and melting point compared to Compound 20.
  • Thioether derivatives (e.g., Compound 12) exhibit lower reactivity in nucleophilic additions due to weaker electron withdrawal compared to sulfonyl-containing analogs.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Reactivity Profile Potential Bioactivity
Target Hydrazone Sulfonyl, Hydrazone Chelation, heterocycle formation Antimicrobial, anticancer
Compound 4 () Sulfonyl, Br, Cl Halogenation, substitution Undisclosed (likely enhanced)
Triazole Derivative () Sulfonyl, Triazole Antifungal targeting Antifungal
Compound 12 () Thioether, Methoxy Moderate electrophilicity Solubility-driven applications
Compound 20 () None (base ketone) Precursor reactivity Intermediate use

Table 2: Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Target Hydrazone N/A* N/A* N/A*
Compound 4 () Not reported Not reported Not reported
Compound 12 () Not reported Not reported Not reported
Compound 20 () 138 351 1.191

Research Implications

  • Synthetic Flexibility : The hydrazone’s synthesis pathway (from a sulfonyl ketone precursor) allows for modular derivatization, similar to halogenation routes in Compound 4 .
  • Bioactivity Potential: While triazole derivatives () show antifungal activity, the hydrazone’s NH-NH2 group may enable metal chelation, a feature exploitable in enzyme inhibition or anticancer drug design.
  • Solubility and Stability : Sulfonyl groups improve stability but may reduce solubility compared to methoxy-containing analogs (Compound 12).

Biological Activity

2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone (CAS No. 6317-64-2) is a hydrazone derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone can be represented as follows:

  • IUPAC Name : 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone
  • Molecular Formula : C15H14ClN3O2S
  • Molecular Weight : 335.81 g/mol

Antimicrobial Activity

Research indicates that 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.

Case Study :
In a study involving MCF-7 cells, treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM. Flow cytometry analysis confirmed increased annexin V-positive cells, indicating apoptosis .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound has demonstrated anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Concentration (pg/mL) Control Treated
TNF-alpha1500800400
IL-61200600300

These findings indicate that the compound may have therapeutic potential in treating inflammatory diseases .

The biological activity of 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The sulfonyl group is believed to play a crucial role in inhibiting specific enzymes involved in cellular signaling pathways.
  • Induction of Apoptosis : The hydrazone moiety facilitates interactions with DNA and proteins, leading to apoptosis in cancer cells.
  • Anti-inflammatory Pathways : The compound modulates signaling pathways associated with inflammation, reducing cytokine production.

Q & A

Basic Questions

Q. What synthetic routes are established for synthesizing 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone, and how are the products characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, β-ketoether analogs are prepared by reacting α-bromoacetophenone derivatives with 4-chlorophenol under basic conditions (K₂CO₃ in butanone at reflux) . Post-synthesis, characterization involves:

  • X-ray crystallography to confirm molecular geometry (e.g., ORTEP diagrams with 50% thermal ellipsoids) .
  • Spectroscopic techniques : ¹H NMR for proton environments, IR for functional groups (e.g., sulfonyl or hydrazone C=O stretches), and MS for molecular ion peaks .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • X-ray diffraction resolves bond lengths, angles, and supramolecular packing (e.g., Cl and sulfonyl groups influence crystal symmetry) .
  • ¹H NMR identifies aromatic protons and hydrazone NH signals (δ ~8–10 ppm). IR confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) groups .
  • Mass spectrometry validates molecular weight via [M+H]⁺ or [M–H]⁻ peaks .

Advanced Research Questions

Q. How can reaction parameters (solvent, catalyst, temperature) be optimized to enhance synthesis yield and purity?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, butanone) improve nucleophilicity in substitution reactions .
  • Catalysts : Base catalysts (e.g., K₂CO₃) deprotonate phenolic or hydrazine precursors, accelerating condensation .
  • Temperature control : Reflux conditions (Δ) ensure complete reaction while avoiding decomposition. Monitor progress via TLC or HPLC .

Q. How do computational methods like DFT elucidate electronic properties and reactivity?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/6-31G*) model electron density, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity .
  • Molecular descriptors (e.g., ClogP, dipole moments) correlate with solubility and bioavailability. For example, higher ClogP values in sulfonyl hydrazones enhance membrane permeability .

Q. What strategies link molecular descriptors to biological activity, such as antileishmanial effects?

  • Methodological Answer :

  • Stepwise discriminant analysis classifies compounds as active/inactive using descriptors like atomic charges (e.g., sulfonyl O atoms), electronic affinity, and steric parameters .
  • QSAR models prioritize derivatives with optimal charge distribution (e.g., electron-withdrawing Cl groups enhance binding to Leishmania targets) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., parasite strain, incubation time). For example, compound 12 in showed variable IC₅₀ against Leishmania donovani vs. amazonensis due to strain-specific enzyme expression .
  • Statistical validation : Use ANOVA or t-tests to assess significance of activity differences under standardized protocols .

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